(2S)-2-(Hexyloxy)-1-propanol
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Overview
Description
(2S)-2-(Hexyloxy)-1-propanol is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hexyl group attached to the oxygen atom of a propanol backbone. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hexyloxy)-1-propanol typically involves the reaction of (S)-propylene oxide with hexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
(S)-Propylene oxide+HexanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Hexyloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2S)-2-(Hexyloxy)propanal.
Reduction: The major product is (2S)-2-(Hexyloxy)propane.
Substitution: The major products depend on the substituent introduced, such as (2S)-2-(Hexyloxy)-1-chloropropane.
Scientific Research Applications
(2S)-2-(Hexyloxy)-1-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(Hexyloxy)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions play a crucial role in the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Hexyloxy)-1-propanol: The enantiomer of (2S)-2-(Hexyloxy)-1-propanol with a different spatial arrangement of atoms.
2-(Hexyloxy)ethanol: A similar compound with a shorter carbon chain.
2-(Hexyloxy)propanol: A compound with a similar structure but without the chiral center.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.
Properties
CAS No. |
116422-40-3 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2S)-2-hexoxypropan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
IRZHCXWAHUFSFW-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCCO[C@@H](C)CO |
Canonical SMILES |
CCCCCCOC(C)CO |
Origin of Product |
United States |
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